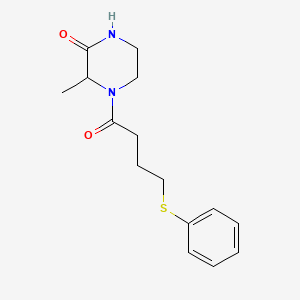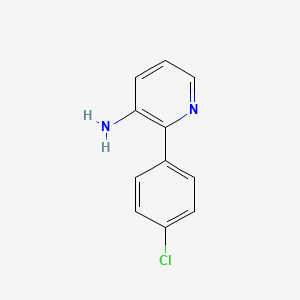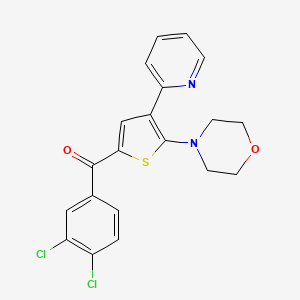
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone, also known as DMT, is an organic compound with a wide range of applications in the scientific and medical fields. DMT is a synthetic compound that has been used in the synthesis of a variety of pharmaceuticals and therapeutic agents, as well as in the development of materials for use in research and industry. The unique properties of DMT make it an ideal candidate for a variety of applications, and its versatility has made it a popular choice for scientists and medical professionals alike.
科学的研究の応用
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in a variety of scientific research applications, including drug synthesis, material development, and nanotechnology. In addition to its use in the synthesis of pharmaceuticals, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has also been used to create materials for use in medical research and industry. In nanotechnology, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in the development of nanomaterials for use in drug delivery, cell engineering, and tissue engineering.
作用機序
The mechanism of action of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is not fully understood, however, it is believed to interact with several proteins in the body. It is thought that (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone binds to certain proteins in the brain and activates certain receptors, leading to its effects. (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is also believed to interact with the serotonin and dopamine systems, leading to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone are not fully understood, however, it is known to have psychoactive effects. (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in the treatment of depression, anxiety, and other mental health disorders. It has also been used to treat pain, inflammation, and other physical ailments.
実験室実験の利点と制限
The advantages of using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in laboratory experiments include its ease of synthesis, its stability, and its low toxicity. Additionally, its versatility makes it an ideal candidate for a variety of applications. However, there are some limitations to using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in lab experiments. For example, it is not as effective as other compounds in certain applications, and it can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the use of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone. For example, it could be used in the development of new drugs and materials for use in drug delivery, cell engineering, and tissue engineering. Additionally, it could be used in the development of new materials for use in medical research and industry. Additionally, its potential as a therapeutic agent could be further explored, as its unique properties make it an ideal candidate for the treatment of various mental and physical ailments. Finally, its potential as a recreational drug could be further explored, as its psychoactive effects could be beneficial to some individuals.
合成法
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is synthesized through a multi-step process that begins by combining 3,4-dichlorophenylmorpholine with 5-morpholino-4-(2-pyridinyl)-2-thienylmethanone. This reaction produces a compound that is then hydrolyzed to form the desired product. The hydrolysis process involves the use of acid catalysts and is typically carried out at temperatures between 100 and 150 degrees Celsius. Following hydrolysis, the product is purified and isolated in the form of a white powder.
特性
IUPAC Name |
(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZZGHVSYVHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


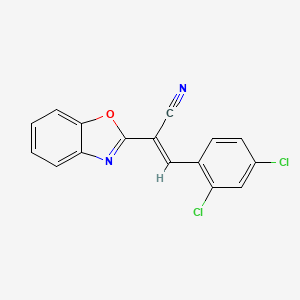
![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2619449.png)
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)



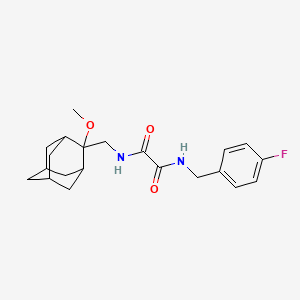
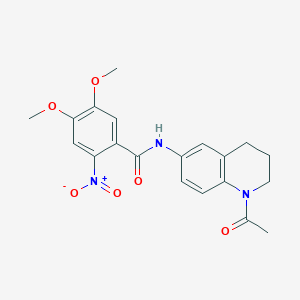

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)
